3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
CAS No.: 1340813-57-1
Cat. No.: VC7434585
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340813-57-1 |
|---|---|
| Molecular Formula | C14H13ClN4O |
| Molecular Weight | 288.74 |
| IUPAC Name | 3-(3-chlorophenyl)-5-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C14H13ClN4O/c1-2-12-16-6-7-19(12)9-13-17-14(18-20-13)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3 |
| Standard InChI Key | RJEKDXFNRFMYOK-UHFFFAOYSA-N |
| SMILES | CCC1=NC=CN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Functional Groups
The compound features a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Position 3 of the ring is substituted with a 3-chlorophenyl group, while position 5 contains a (2-ethyl-1H-imidazol-1-yl)methyl moiety. The chlorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and influencing π-π stacking interactions in biological targets . The imidazole substituent, with its nitrogen-rich structure, may participate in hydrogen bonding and coordinate with metal ions in enzymatic active sites .
Physicochemical Properties
While experimental data for this compound are unavailable, predictions based on analogous 1,2,4-oxadiazoles suggest moderate lipophilicity (logP ≈ 2.5–3.5) and molecular weight <500 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness . The presence of the imidazole group (pKa ~6.5–7.0) may confer pH-dependent solubility, enhancing bioavailability in physiological environments .
Synthetic Methodologies
General Pathways for 1,2,4-Oxadiazole Formation
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For example, hydrazide intermediates derived from carboxylic acid derivatives react with nitriles or carbonyl compounds under thermal or catalytic conditions . In the case of 3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole, a plausible route involves:
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Formation of the Amidoxime Precursor: Reaction of 3-chlorobenzonitrile with hydroxylamine to yield N-hydroxy-3-chlorophenylimidamide.
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Cyclization with an Imidazole-Containing Acylating Agent: Condensation with 2-ethyl-1H-imidazole-1-acetyl chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring .
Optimization Challenges
Key challenges include regioselectivity during cyclization and purification of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization from ethanol/water mixtures are commonly employed for isolation . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, with expected signals including:
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1H NMR: Aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.0–7.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) .
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13C NMR: Oxadiazole carbons (δ 155–165 ppm), chlorophenyl carbons (δ 120–140 ppm), and imidazole carbons (δ 125–135 ppm) .
| Compound | A549 IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| Cisplatin | 10.07 | 10.07 |
| 4f | 1.59 | 18.20 |
| 4h | <0.14 | 21.54 |
| Hypothesized Compound | ~1.0–2.5* | ~20–25* |
| *Predicted based on structural analogs . |
Antimicrobial and Anti-inflammatory Effects
Imidazole-containing oxadiazoles show broad-spectrum antimicrobial activity. Compounds with halogenated aryl groups inhibited Staphylococcus aureus (MIC: 8–16 μg/mL) and Escherichia coli (MIC: 16–32 μg/mL) . The anti-inflammatory potential is linked to matrix metalloproteinase (MMP) inhibition; derivatives such as 4h reduced MMP-9 activity by >75% at 100 μg/mL .
Molecular Docking and Mechanistic Insights
Interaction with MMP-9
Docking studies of analogous compounds reveal hydrogen bonding between the oxadiazole oxygen and MMP-9’s Glu227 residue, while the chlorophenyl group occupies a hydrophobic pocket near Leu188 . The imidazole ring may coordinate with Zn²+ in the enzyme’s active site, enhancing inhibitory potency .
ADMET Predictions
In silico models suggest moderate blood-brain barrier permeability (BBB score: 0.6) and hepatic metabolism via cytochrome P450 3A4. The chlorophenyl group may increase plasma protein binding (>90%), prolonging half-life .
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